2H-Imidazo[5,1-B][1,3]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Imidazo[5,1-B][1,3]oxazine is a heterocyclic compound that features both imidazole and oxazine rings fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazo[5,1-B][1,3]oxazine typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of α-aminoalkylnaphthols or phenols with tertiary amines under visible light irradiation in the presence of dimethyl sulfoxide (DMSO) as a solvent. This reaction proceeds via α-C–H activation and forms a new C–O bond, resulting in the cyclization to produce 1,3-oxazines .
Industrial Production Methods
the principles of green chemistry, such as catalyst-free reactions and the use of naturally abundant resources, are often emphasized to achieve sustainable and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Imidazo[5,1-B][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazine ring, leading to the formation of hydrogenated analogs.
Substitution: Substitution reactions can introduce various functional groups into the imidazole or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like aerial oxygen, reducing agents, and various catalysts. Reaction conditions often involve room temperature and the use of solvents like DMSO .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazine derivatives, while substitution reactions can yield a variety of functionalized imidazo-oxazine compounds .
Wissenschaftliche Forschungsanwendungen
2H-Imidazo[5,1-B][1,3]oxazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-Imidazo[5,1-B][1,3]oxazine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Vergleich Mit ähnlichen Verbindungen
2H-Imidazo[5,1-B][1,3]oxazine can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazines: These compounds also feature fused heterocyclic rings and exhibit significant biological activities.
1,3-Oxazines: These compounds share the oxazine ring and are used in various applications, including pharmacology and materials science.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound in medicinal chemistry and drug design .
Eigenschaften
CAS-Nummer |
55450-95-8 |
---|---|
Molekularformel |
C6H6N2O |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
2H-imidazo[5,1-b][1,3]oxazine |
InChI |
InChI=1S/C6H6N2O/c1-2-8-5-7-4-6(8)9-3-1/h1-2,4-5H,3H2 |
InChI-Schlüssel |
SAPGQBDYPMMHDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CN2C=NC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.